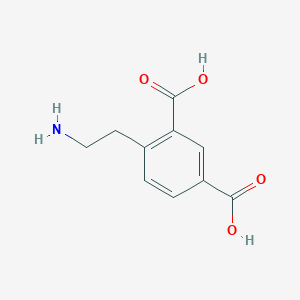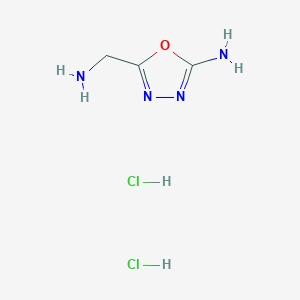
5-(氨甲基)-1,3,4-恶二唑-2-胺二盐酸盐
描述
This would typically involve identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the class of compounds it belongs to and its potential uses.
Synthesis Analysis
This involves understanding how the compound is synthesized. It could include the raw materials used, the conditions required for the synthesis, and the by-products formed.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It could include identifying the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability).科学研究应用
1. Fluorometric Determination of Zinc Ions
- Application Summary : A novel Schiff base chemosensor based on benzimidazole was synthesized for the fluorometric determination of Zinc ions .
- Methods of Application : The chemosensor exhibited a strong and quick turn-on fluorescence response in an ethanol–water (1:1, v/v) medium on varying concentrations of Zn2+. The recognition was based on the Chelation–enhanced fluorescence effect .
- Results or Outcomes : The binding constant and limit of detection for the complexation were estimated to be 7.99×104 M−1 and 0.148 µM, respectively .
2. Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids
- Application Summary : Novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives were synthesized. The antiviral properties of these compounds were investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
- Methods of Application : The compounds were synthesized and their antiviral activities were tested against the mentioned viruses .
- Results or Outcomes : Of the compounds synthesized, only the 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides had significant activity against these viruses .
3. Control over Imidazoquinoline Immune Stimulation
- Application Summary : This research focuses on controlling immune stimulation by imidazoquinoline (IMDQ) using pH-degradable poly(norbornene) nanogels .
- Methods of Application : The IMDQ is covalently attached to the nanogels. The intact nanogels trigger sufficient TLR7/8 receptor stimulation, but their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .
- Results or Outcomes : This approach guarantees both spatial and temporal control over immune activity and holds promise for improved clinical applications .
4. Synthesis of 2,5-bis(N-methyl-aminomethyl)furan
- Application Summary : This study proposes an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .
- Methods of Application : An efficient synthesis of BMIF from HMF using a one-pot amination–oxidation–amination reaction was developed over α-MnO2 under an air atmosphere .
- Results or Outcomes : A BMAF yield of 96.1% was achieved by the reduction of BMIF with Ru/C after the AOA reaction, realizing the synthesis of BMAF from HMF using a two-step reaction in one pot .
5. Control over Imidazoquinoline Immune Stimulation
- Application Summary : This research focuses on controlling immune stimulation by imidazoquinoline (IMDQ) using pH-degradable poly(norbornene) nanogels .
- Methods of Application : The IMDQ is covalently attached to the nanogels. The intact nanogels trigger sufficient TLR7/8 receptor stimulation, but their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .
- Results or Outcomes : This approach guarantees both spatial and temporal control over immune activity and holds promise for improved clinical applications .
6. Synthesis of 2,5-bis(N-methyl-aminomethyl)furan
- Application Summary : This study proposes an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .
- Methods of Application : An efficient synthesis of BMIF from HMF using a one-pot amination–oxidation–amination reaction was developed over α-MnO2 under an air atmosphere .
- Results or Outcomes : A BMAF yield of 96.1% was achieved by the reduction of BMIF with Ru/C after the AOA reaction, realizing the synthesis of BMAF from HMF using a two-step reaction in one pot .
安全和危害
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact.
未来方向
This could involve identifying potential future applications of the compound, or areas where further research is needed.
For a specific compound like “5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride”, you would need to consult scientific literature or databases for this information. Please note that not all compounds will have information available for all these categories. Some compounds may not have been fully studied yet, and for others, some categories may not be applicable. For example, a compound that is not biologically active would not have a “mechanism of action”.
属性
IUPAC Name |
5-(aminomethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O.2ClH/c4-1-2-6-7-3(5)8-2;;/h1,4H2,(H2,5,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSHEAUHUVSYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
CAS RN |
89066-22-8 | |
| Record name | 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



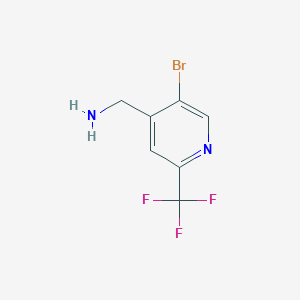
![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)
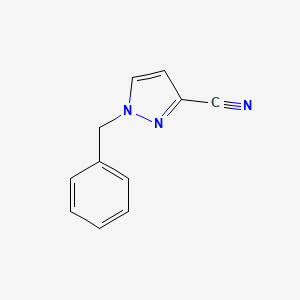
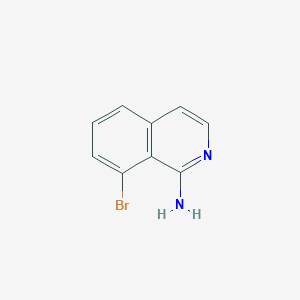
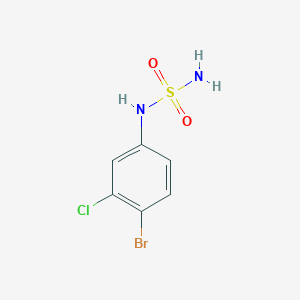
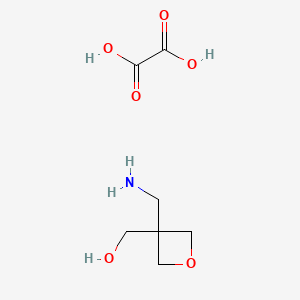
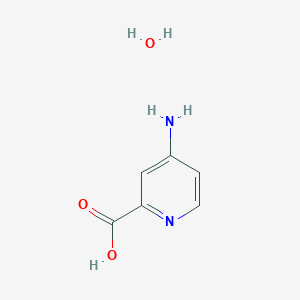
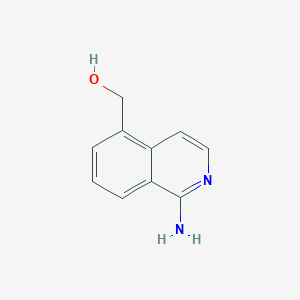

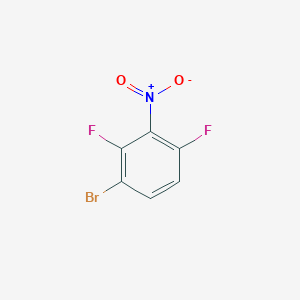
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)

